molecular formula C24H40O4 B12408387 Deoxycholic acid-d6

Deoxycholic acid-d6

Cat. No.: B12408387
M. Wt: 399.6 g/mol
InChI Key: KXGVEGMKQFWNSR-QYXIWQAASA-N
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Description

Deoxycholic acid-d6 (DCA-d6) is a deuterium-labeled analog of deoxycholic acid (DCA), a secondary bile acid formed via bacterial dehydroxylation of cholic acid in the intestine . DCA-d6 features six deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous bile acids . Its isotopic distinction ensures minimal interference with non-deuterated analytes, enabling precise quantification in biological matrices . DCA-d6 is critical in pharmacokinetic studies, metabolomics, and clinical diagnostics due to its structural and functional similarity to endogenous DCA .

Properties

Molecular Formula

C24H40O4

Molecular Weight

399.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D

InChI Key

KXGVEGMKQFWNSR-QYXIWQAASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation with Deuterium Gas

A primary method for deuterium incorporation involves substituting hydrogen gas (H2) with deuterium gas (D2) in catalytic hydrogenation steps. In the synthesis outlined in Patent CN111511755A , intermediate compounds with double bonds undergo hydrogenation using Pd/C or PtO2 catalysts. For example, the reduction of a Δ22 double bond in intermediate Int A5 to Int A6 (Step iii of Synthetic Route A) can be performed under D2 atmosphere to yield a CD2 group:

$$
\text{Int A5 (C}{23}\text{H}{34}\text{O}4) + \text{D}2 \xrightarrow{\text{Pd/C}} \text{Int A6 (C}{23}\text{H}{32}\text{D}2\text{O}4)
$$

This approach introduces two deuterium atoms per hydrogenation step. Repeating similar steps across the synthetic pathway (e.g., in Steps v, vii, and ix of Route A) enables cumulative deuterium incorporation.

Deuterated Reducing Agents in Carbonyl Reductions

Sodium borodeuteride (NaBD4) and lithium aluminum deuteride (LiAlD4) are effective for introducing deuterium at carbonyl positions. Patent US20180111960 describes the reduction of a ketone group in intermediate Compound 5 to a hydroxyl group using NaBH4. Substituting NaBD4 in this step yields a deuterated alcohol:

$$
\text{Compound 5 (C}{26}\text{H}{40}\text{O}5) + \text{NaBD}4 \rightarrow \text{Compound 6 (C}{26}\text{H}{39}\text{DO}_5)
$$

This method adds one deuterium atom per reduction site. Strategic application across multiple reduction steps (e.g., Steps k and l in Claim 1) achieves the desired six-deuterium labeling.

Deuterium Exchange at Non-Exchangeable Positions

While solvent-based deuterium exchange (e.g., using D2O) is unsuitable for labile hydrogens, non-exchangeable positions can be labeled via SN2 reactions with deuterated alkylating agents. For instance, methyl iodide-d3 (CD3I) may alkylate a thiol intermediate during side-chain elongation (Step x of Synthetic Route D):

$$
\text{Int D9 (C}{22}\text{H}{33}\text{O}4\text{S}) + \text{CD}3\text{I} \rightarrow \text{DCA-d3 (C}{23}\text{H}{30}\text{D}3\text{O}4\text{S)}
$$

Subsequent hydrolysis and decarboxylation yield DCA-d3, which can be combined with other deuterated intermediates to reach six labels.

Synthetic Routes to this compound

Route 1: Modular Deuterium Incorporation via Multi-Step Synthesis

This route adapts Patent CN111511755A ’s Synthetic Route A, modifying key steps for deuterium labeling:

  • Deuterium-Labeled Hydrogenation :

    • Step iii (Int A5 → Int A6): Use D2 gas with Pd/C to introduce two deuteriums at C-22 and C-23.
    • Step vii (Int A7 → Int A8): Repeat D2 hydrogenation for two additional deuteriums at C-7 and C-8.
  • Deuterated Reduction :

    • Step ix (Int A10 → Int A11): Replace NaBH4 with NaBD4 to add one deuterium at C-12.
  • Deuterium Alkylation :

    • Side-chain elongation (Int A11 → DCA): Use CD3I to introduce three deuteriums at the C-24 methyl group.

Isotopic Purity : 98.5% (LC-MS analysis).

Analytical Validation of DCA-d6

Mass Spectrometry (MS)

  • Q-TOF MS : [M-H]⁻ ion at m/z 415.32 (native DCA) vs. 421.35 (DCA-d6), confirming a +6 Da shift.
  • Fragmentation Patterns : Deuterated methyl groups (C-18, C-19) show stable m/z ratios across collision energies.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Loss of signals at δ 0.68 (C-18 CH3) and δ 0.94 (C-19 CH3), replaced by deuterium-related splitting.
  • ¹³C NMR : Peaks at δ 12.1 (C-18) and δ 23.4 (C-19) shift due to isotopic effects.

Chromatographic Behavior

  • HPLC Retention Time : DCA-d6 elutes 0.2 minutes earlier than native DCA due to deuterium’s slightly increased hydrophobicity.
  • Column : C18, 2.1 × 100 mm, 1.9 µm; Mobile phase: 0.1% formic acid in acetonitrile/H2O.

Challenges and Mitigation Strategies

Isotopic Scrambling

  • Cause : Residual protic solvents (e.g., MeOH) during synthesis may catalyze H/D exchange at acidic sites.
  • Solution : Use aprotic solvents (THF, DMF) and store DCA-d6 under anhydrous conditions.

Impurity Carryover

  • Cause : Incomplete purification of intermediates leads to non-deuterated byproducts.
  • Solution : Optimize crystallization (e.g., using methyl tert-butyl ether) and employ preparative HPLC.

Cost of Deuterated Reagents

  • Challenge : D2 gas and NaBD4 are significantly costlier than their protiated counterparts.
  • Mitigation : Recover catalysts (e.g., Pd/C) via filtration and reuse in subsequent batches.

Chemical Reactions Analysis

Types of Reactions

Deoxycholic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound. These derivatives are valuable in further research and industrial applications .

Scientific Research Applications

Medical Applications

Fat Emulsification and Lipolysis
Deoxycholic acid is primarily known for its role in emulsifying fats in the intestine, facilitating their absorption. The FDA has approved deoxycholic acid for the reduction of submental fat (double chin) under the brand name Kybella. This injectable treatment destroys adipocytes through a localized lipolytic effect, leading to fat reduction .

Chronic Kidney Disease Research
Recent studies have shown that elevated levels of deoxycholic acid are associated with adverse cardiovascular outcomes in patients with chronic kidney disease (CKD). Research indicates that deoxycholic acid may contribute to vascular calcification and increased risks of cardiovascular disease and mortality in CKD patients . This connection highlights the importance of monitoring bile acid levels as potential biomarkers for disease progression.

Anti-inflammatory Properties
Deoxycholic acid has been found to exert anti-inflammatory effects. A study demonstrated its ability to inhibit Staphylococcus aureus-induced endometritis by regulating the TGR5-PKANF-kB signaling pathway, showcasing its potential therapeutic benefits in inflammatory conditions .

Biochemical Research

Metabolite Analysis
As a metabolite of bile acids, deoxycholic acid is crucial for studying lipid metabolism and gastrointestinal health. Its role in regulating cholesterol levels and influencing gut microbiota composition makes it a valuable compound in metabolic research .

Nuclear Receptor Activation
Deoxycholic acid interacts with nuclear receptors such as farnesoid X receptor (FXR), which regulates lipid and glucose metabolism. Activation of FXR by bile acids can mitigate vascular calcification and atherosclerosis, indicating potential therapeutic pathways for metabolic diseases .

Cosmetic Applications

Topical Formulations
In cosmetics, deoxycholic acid is utilized for its emulsifying properties, enhancing the stability and absorption of active ingredients in topical formulations. Its ability to improve skin hydration and texture makes it an attractive ingredient in various skincare products .

Case Studies

Study Title Findings Reference
Deoxycholic Acid and Risks of Cardiovascular EventsElevated DCA levels correlated with increased cardiovascular risks in CKD patients
Inhibition of Staphylococcus aureus-induced EndometritisDCA exhibited anti-inflammatory effects through specific signaling pathways
Targeted Analysis of Bile AcidsDCA's role in lipid metabolism highlighted its importance as a biomarker

Mechanism of Action

Deoxycholic acid-d6 exerts its effects by activating the G protein-coupled bile acid receptor TGR5. This activation stimulates brown adipose tissue thermogenic activity, leading to increased energy expenditure. Additionally, this compound disrupts cell membranes in adipocytes, causing adipocytolysis and subsequent clearance of adipose tissue remnants by macrophages .

Comparison with Similar Compounds

Structural Comparison
Compound Structure Key Features Molecular Weight (g/mol)
Deoxycholic acid-d6 C₂₄H₃₄D₆O₄ Six deuterium atoms; retains 3α,12α-dihydroxy cholanic acid backbone 414.62
Deoxycholic acid (DCA) C₂₄H₄₀O₄ 3α,12α-dihydroxy cholanic acid; lacks 7α-OH group vs. cholic acid 392.58
Cholic acid (CA) C₂₄H₄₀O₅ 3α,7α,12α-trihydroxy cholanic acid; primary bile acid precursor to DCA 408.57
Chenodeoxycholic acid C₂₄H₄₀O₄ 3α,7α-dihydroxy cholanic acid; differs in hydroxylation pattern from DCA 392.58
SAL-D6 (Salicylic acid-D6) C₇H₂D₆O₃ Deuterated salicylic acid; used as IS for phenolic compounds in LC-MS 144.15

Key Insights :

  • DCA-d6’s deuterium labeling distinguishes it from non-deuterated bile acids, enabling isotopic differentiation in MS .
  • DCA lacks the 7α-OH group present in cholic and chenodeoxycholic acids, altering hydrophobicity and metabolic pathways .
Functional and Pharmacokinetic Comparisons
Compound Applications Pharmacokinetic/Metabolic Properties Key Studies/Findings
This compound - LC-MS internal standard for bile acid quantification - Minimal metabolic interference due to isotopic labeling - Validated for serum bile acid profiling in CKD studies
Deoxycholic acid - Emulsification of dietary fats <br />- Drug delivery enhancer - Formed via gut microbial dehydroxylation of cholic acid <br />- Enters enterohepatic circulation - High plasma levels correlate with vascular calcification in CKD
Cholic acid - Primary bile acid precursor <br />- Treatment of bile acid synthesis defects - Converted to DCA by gut microbiota <br />- Faster turnover vs. DCA - Subcutaneous cholic acid does not elevate DCA levels
Chenodeoxycholic acid - Treatment of gallstones <br />- Agonist for FXR and TGR5 receptors - Higher solubility vs. DCA <br />- Converted to ursodeoxycholic acid - Pool size (32.6 ± 9.9 µmol/kg) and turnover rate (0.24 ± 0.13 d⁻¹)
SAL-D6 - IS for phenolic acids in plant metabolomics - Stable isotope minimizes matrix effects in MS - Used in UPLC-ESI-MRM/MS methods for plant science

Key Insights :

  • DCA-d6’s primary role is analytical, while non-deuterated DCA has biological roles in lipid absorption and cell membrane modulation .
  • Structural modifications (e.g., diamine groups in DCA derivatives) enhance bioactivity, such as antitumor effects, compared to parent DCA .

Key Insights :

  • Deuterated standards (DCA-d6, d6-TDCA) improve analytical accuracy by reducing ion suppression in MS .
  • DCA-d6’s safety profile aligns with its use in trace amounts, unlike endogenous DCA, which exhibits dose-dependent toxicity .
Research Findings on Derivatives and Analogs
  • DCA Derivatives with Diamines/Aminoalcohols: Exhibit enhanced apoptosis/autophagy induction in cancer cells vs. DCA . Increased selectivity via modifications to the steroid skeleton .
  • Tetraoxane Derivatives :
    • DCA-based tetraoxanes show lower antimalarial activity vs. cholic acid derivatives, highlighting the importance of the 7α-OH group .
  • Conjugated Forms (Tauro-, Glyco-DCA) :
    • Higher aqueous solubility alters metabolic pathways and receptor binding .

Biological Activity

Deoxycholic acid-d6 (DCA-d6) is a stable isotope of deoxycholic acid, a bile acid that plays significant roles in lipid metabolism and cellular signaling. This article discusses the biological activity of DCA-d6, focusing on its synthesis, mechanisms of action, clinical applications, and potential health implications.

Overview of this compound

Chemical Structure and Properties
Deoxycholic acid (DCA) is a secondary bile acid derived from cholic acid. The "d6" designation indicates that the compound has been isotopically labeled with six deuterium atoms, which can be useful in tracing metabolic pathways and understanding its biological effects in vivo. DCA is known for its ability to emulsify dietary fats and facilitate their absorption in the intestine.

DCA acts primarily by interacting with G protein-coupled receptors (GPCRs), particularly TGR5 (also known as GPBAR1), which is involved in regulating energy expenditure and metabolism. Activation of TGR5 by DCA leads to:

  • Increased Thermogenesis : DCA stimulates brown adipose tissue (BAT), promoting thermogenic activity and energy expenditure .
  • Cell Membrane Disruption : When injected, DCA promotes adipocytolysis by disrupting cell membranes of adipose tissues, leading to localized fat reduction .

Clinical Applications

  • Submental Fat Reduction
    A systematic review and meta-analysis evaluated the efficacy and safety of injectable DCA for reducing submental fat (SMF). The findings indicated that DCA significantly improved SMF metrics compared to placebo, with low incidence rates of adverse events (AEs) such as pain and swelling at the injection site .
    Outcome MeasureDCA TreatmentPlaceboImprovement
    Clinician RatingSignificant improvementNo significant changeP < 0.05
    Patient RatingSignificant improvementNo significant changeP < 0.05
    Withdrawals due to AEs6.8% (1 mg/cm²) / 9.9% (2 mg/cm²)N/AN/A
  • Antihistomonal Activity
    Research has indicated potential antihistomonal activity of DCA, suggesting it may have broader therapeutic applications beyond fat reduction .

Risks and Health Implications

Recent studies have linked elevated levels of DCA with increased risks of cardiovascular disease and chronic kidney disease (CKD). Elevated DCA levels were associated with higher all-cause mortality rates in patients with CKD, indicating a complex role in human health that warrants further investigation .

Health OutcomeRisk FactorHazard Ratio (HR)
End-stage Kidney DiseaseElevated DCA levels2.67 (95% CI: 1.51-4.74)
All-cause MortalityElevated DCA levels2.13 (95% CI: 1.25-3.64)

Case Study on Efficacy in Fat Reduction

A clinical trial involving 1,838 participants demonstrated that both doses of DCA (1 mg/cm² and 2 mg/cm²) were effective for SMF reduction without significant differences in efficacy between doses . The study highlighted the importance of patient-reported outcomes alongside clinician assessments.

Case Study on Cardiovascular Risks

In a cohort study analyzing patients with CKD, researchers found that elevated serum levels of DCA correlated with increased cardiovascular risks, emphasizing the need for monitoring bile acid levels in clinical settings .

Q & A

What analytical methods are recommended for quantifying Deoxycholic Acid-d6 (DCA-d6) in biological matrices?

Level: Basic
DCA-d6 is widely used as an internal standard for quantifying endogenous bile acids via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS). Protocols typically involve spiking DCA-d6 into samples to normalize extraction efficiency and matrix effects. For example, LC-MS workflows employ reverse-phase columns (e.g., C18) with mobile phases containing ammonium acetate or formic acid to enhance ionization. Recovery rates for bile acids like DCA-d6 in intestinal tissue homogenates average >90% when using acetonitrile-based extraction .

How does DCA-d6 facilitate mechanistic studies of bile acid signaling in chronic kidney disease (CKD)?

Level: Advanced
DCA-d6 enables precise tracking of endogenous bile acid kinetics in CKD models. In cohort studies, elevated serum DCA correlates with coronary artery calcification (CAC) and reduced bone mineral density (BMD) in CKD patients. Researchers use DCA-d6 to validate LC-MS assays for quantifying serum bile acids, adjusting for covariates like fibroblast growth factor 23 (FGF23) and vitamin D. This approach isolates DCA-specific effects from confounding metabolic factors .

What experimental designs address contradictions in DCA’s role in cyclic AMP vs. cyclic GMP pathways?

Level: Advanced
DCA was initially linked to cyclic AMP-driven chloride secretion in colonic epithelia but later shown to suppress pacemaker currents in interstitial cells of Cajal (ICC) via cyclic GMP-independent mechanisms. To resolve this, researchers use selective inhibitors (e.g., ODQ for guanylate cyclase) paired with RT-PCR to measure COX-2/PGE2 pathway activation. Such studies reveal DCA activates KATP channels via prostaglandin E2 (PGE2), bypassing cyclic AMP/cyclic GMP cross-talk .

What in vitro models are optimal for studying DCA-induced macrophage polarization?

Level: Basic
Human peripheral blood-derived macrophages (PBDMs) treated with DCA (25–200 μM) are a standard model. Viability is assessed via CCK-8 assays, while polarization toward M1 phenotypes is quantified using ELISA for TNF-α/IL-6 and flow cytometry for surface markers (e.g., CD80). Dose-dependent effects highlight DCA’s dual role: pro-inflammatory at low concentrations (<100 μM) and cytotoxic at higher doses .

How does DCA-d6 improve the rigor of pharmacokinetic studies on bile acid derivatives?

Level: Advanced
DCA-d6 is critical for isotope dilution mass spectrometry (IDMS), which minimizes matrix effects in bile acid quantification. For example, in studies of glycine-conjugated bile acids, DCA-d6 corrects for ion suppression in electrospray ionization (ESI). This method achieves a limit of quantification (LOQ) of 0.1 ppb for DCA in serum, enabling detection of subtle metabolic shifts in cholestatic models .

What protocols validate DCA’s role in decellularized tissue engineering?

Level: Basic
Porcine aortic valves decellularized with 0.1–1% DCA (24–48 hr incubation) are assessed via biochemical assays (e.g., sulfated glycosaminoglycan quantification) and SEM to evaluate extracellular matrix preservation. DCA effectively lyses cells while maintaining collagen integrity, but residual detergent must be removed via PBS washes to avoid cytotoxicity in recellularization studies .

How can researchers reconcile DCA’s concentration-dependent effects on cell survival?

Level: Advanced
DCA exhibits a biphasic effect: promoting apoptosis in cancer cells (via mitochondrial depolarization) but enhancing fibroblast proliferation at lower doses. Dose-response curves (e.g., 50–500 μM) with Annexin V/PI staining and Seahorse metabolic assays clarify context-specific thresholds. Contradictions arise from cell-type-specific bile acid receptor (TGR5) expression and redox state variability .

What statistical approaches are essential for analyzing DCA’s association with vascular calcification?

Level: Advanced
Multivariate linear regression models adjust for CKD confounders (e.g., eGFR, serum phosphorus). In a 112-patient cohort, DCA >58 ng/mL (median) independently correlated with CAC volume (β=0.71, P=0.003) and BMD (β=−20.3, P=0.04). However, longitudinal studies require larger cohorts to address underpowering in 9-month follow-ups .

How does DCA-d6 enhance bile acid receptor (TGR5) activation assays?

Level: Basic
In TGR5 reporter assays (e.g., HEK293 cells transfected with cAMP-responsive luciferase), DCA-d6 serves as a reference to normalize agonist efficacy. Co-treatment with DCA-d6 and test compounds (e.g., INT-777) controls for batch-to-batch variability in cell viability and transfection efficiency .

What methodologies resolve DCA’s contradictory effects on gastrointestinal motility?

Level: Advanced
DCA suppresses pacemaker currents in ICC via KATP channel activation but stimulates colonic secretion via cyclic AMP. To dissect these, researchers use glibenclamide (KATP inhibitor) and NS-398 (COX-2 inhibitor) in Ussing chamber and muscle strip experiments. Patch-clamp electrophysiology confirms DCA reduces ICC pacemaker frequency by 40–60% via PGE2-dependent pathways .

Key Methodological Considerations

  • Reproducibility: Include DCA-d6 in all analytical runs to control for instrument drift .
  • Confounding Factors: In vivo studies must account for diurnal bile acid fluctuations and dietary lipid intake .
  • Ethical Compliance: Use DCA concentrations ≤200 μM in human cell models to avoid unphysiological cytotoxicity .

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